molecular formula C10H11N3 B179783 4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile CAS No. 127680-86-8

4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile

Cat. No. B179783
CAS RN: 127680-86-8
M. Wt: 173.21 g/mol
InChI Key: WHINRMKPWMUVEJ-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile is an organic compound that consists of a pyrrolidinyl group attached to the 4-position of pyridine . It is a white solid and has a molecular weight of 173.22 .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring, such as this compound, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidinyl group attached to the 4-position of pyridine . The InChI code for this compound is 1S/C10H11N3/c11-8-9-3-4-12-10(7-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 .


Chemical Reactions Analysis

The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .


Physical And Chemical Properties Analysis

This compound is a white solid with a molecular weight of 173.22 . No further physical and chemical properties were found in the search results.

Scientific Research Applications

Synthesis and Antibacterial Activity

4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile serves as a precursor in synthesizing novel cyanopyridine derivatives. These compounds, synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, have shown significant antimicrobial activity against various aerobic and anaerobic bacteria, with minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL. This suggests their potential application in developing new antibacterial agents (Bogdanowicz et al., 2013).

Microbiological Activity of Derivatives

Further research into 4-(Pyrrolidin-1-yl)pyridine derivatives, synthesized from the same core compound, has yielded derivatives with significant bacteriostatic and antituberculosis activity. This underlines the compound's role as a versatile starting material for the synthesis of pharmacologically active molecules (Miszke et al., 2008).

Non-Linear Optical Properties

This compound derivatives have also been studied for their non-linear optical properties. For instance, the crystal structure analysis of a derivative, 4-(4'-Diethylaminophenyl)-6-(4-methoxyphenyl)-(2-pyrrolidin-1-yl)-pyridine-3-carbonitrile, reveals stabilization by C-H...O and C-H...N intermolecular interactions, which are significant for materials science applications (Palani et al., 2004).

Inhibitors of NAMPT

Moreover, derivatives of this compound have been investigated as potential inhibitors of Nicotinamide phosphoribosyltransferase (NAMPT), a target for cancer therapy. Crystal structure, Hirshfeld surface analysis, and molecular docking studies of these derivatives suggest their utility in designing new inhibitors for NAMPT, offering insights into their interaction mechanisms and potential therapeutic applications (Venkateshan et al., 2019).

Xanthine Oxidoreductase Inhibition

The compound has also been evaluated as a potent inhibitor of xanthine oxidoreductase (XOR), indicating its potential in treating hyperuricemia. Studies have revealed its hybrid-type inhibition mechanism, combining competitive and mechanism-based inhibition, suggesting its application in developing new treatments for diseases associated with elevated uric acid levels (Matsumoto et al., 2011).

Safety and Hazards

4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile may cause irritation of the digestive tract and central nervous system depression . It may also cause cardiac disturbances . The toxicological properties of this substance have not been fully investigated .

properties

IUPAC Name

4-pyrrolidin-1-ylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-8-9-7-10(3-4-12-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHINRMKPWMUVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562488
Record name 4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127680-86-8
Record name 4-(1-Pyrrolidinyl)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127680-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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